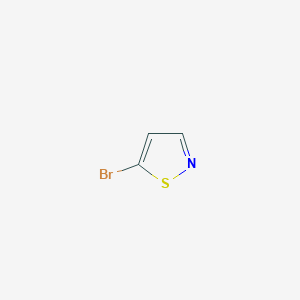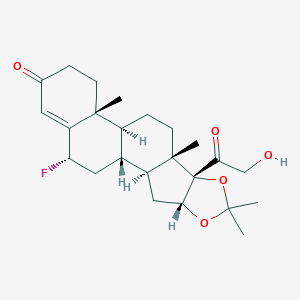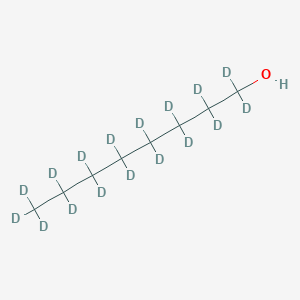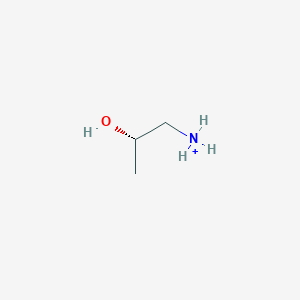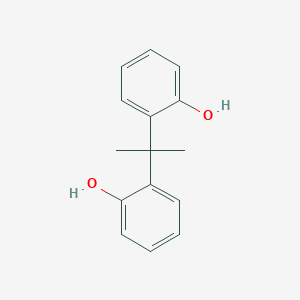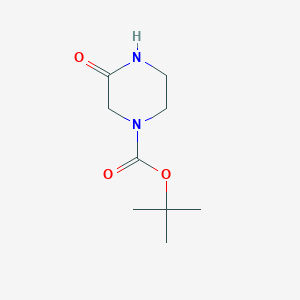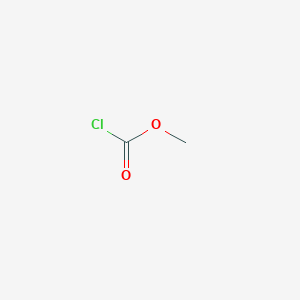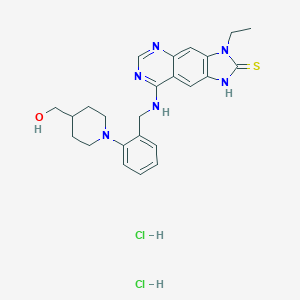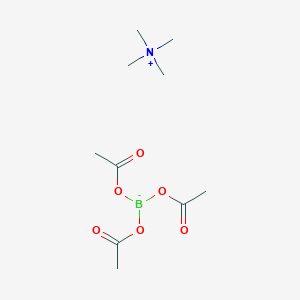
Tetramethylammonium triacetoxyborohydride
概要
説明
Tetramethylammonium triacetoxyborohydride (TMAB) belongs to the class of borohydride reagents. It consists of a positively charged tetramethylammonium cation and a negatively charged triacetoxyborohydride anion . This compound is commonly used as a reducing agent in organic chemical reactions, especially the reduction of carbonyl compounds such as aldehydes and ketones to their respective alcohols .
Molecular Structure Analysis
The molecular formula of TMAB is C10H22BNO6 . It consists of a positively charged tetramethylammonium cation and a negatively charged triacetoxyborohydride anion .Chemical Reactions Analysis
TMAB is commonly used as a reducing agent in organic chemical reactions, especially in the reduction of carbonyl compounds such as aldehydes and ketones to their respective alcohols .Physical And Chemical Properties Analysis
TMAB is a solid compound . It has high solubility in various organic solvents and is easy to handle and store compared to other borohydride reagents .科学的研究の応用
These applications highlight the versatility of TMABH in synthetic chemistry, catalysis, and materials science. Researchers continue to explore its potential in novel contexts, making it an exciting compound for scientific investigations . If you need further details or additional applications, feel free to ask!
Safety and Hazards
将来の方向性
作用機序
Target of Action
Tetramethylammonium triacetoxyborohydride is a selective reducing agent . Its primary targets are carbonyl compounds, specifically aldehydes and ketones .
Mode of Action
The compound interacts with its targets through a process known as the Saksena–Evans reduction . This is a diastereoselective reduction of β-hydroxy ketones to the corresponding anti-dialcohols . The reaction is thought to proceed through a 6-membered ring transition state . The intramolecular hydride delivery from the boron reducing agent forces the reduction to proceed from the opposite face of the chelating β-alcohol, thus determining the diastereoselectivity .
Biochemical Pathways
The Saksena–Evans reduction, facilitated by tetramethylammonium triacetoxyborohydride, affects the biochemical pathway of carbonyl compound reduction . The downstream effects include the production of anti-dialcohols from β-hydroxy ketones .
Result of Action
The result of the action of tetramethylammonium triacetoxyborohydride is the reduction of β-hydroxy ketones to anti-dialcohols . This can be used in the synthesis of several products, particularly the bryostatins .
特性
InChI |
InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSJBUUORJFGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346573 | |
| Record name | Tetramethylammonium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethylammonium triacetoxyborohydride | |
CAS RN |
109704-53-2 | |
| Record name | Tetramethylammonium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is tetramethylammonium triacetoxyborohydride primarily used for in organic chemistry?
A1: Tetramethylammonium triacetoxyborohydride is a mild reducing agent mainly known for its ability to diastereoselectively reduce β-hydroxy ketones to their corresponding anti diols. [, , , ] This selectivity makes it a valuable tool in the synthesis of complex molecules with defined stereochemistry.
Q2: How does the structure of a β-hydroxy ketone influence the stereochemical outcome of the reduction with tetramethylammonium triacetoxyborohydride?
A2: Research suggests that α-alkyl substitution on the β-hydroxy ketone does not significantly impact the stereoselectivity of the reduction. [, ] High diastereoselectivity favoring the anti diol is generally observed, regardless of the substituent.
Q3: Can you elaborate on the mechanism by which tetramethylammonium triacetoxyborohydride achieves this diastereoselective reduction?
A3: The mechanism involves an acid-promoted ligand exchange where an acetate group from the triacetoxyborohydride anion is replaced by the substrate alcohol. [, ] This forms an intermediate, proposed to be an alkoxydiacetoxyborohydride, which then delivers the hydride internally to the ketone, leading to the anti diol.
Q4: Besides β-hydroxy ketones, what other functional groups can be targeted using tetramethylammonium triacetoxyborohydride?
A4: Tetramethylammonium triacetoxyborohydride has also been successfully employed in the stereoselective synthesis of anti aminoalkyl epoxides. [] This is achieved through the reductive amination of ketoepoxides derived from methyl glycidate.
Q5: The research mentions the use of tetramethylammonium triacetoxyborohydride in the context of synthesizing complex natural products. Could you provide an example?
A5: One example is the synthesis of kedarosamine, a carbohydrate found in the enediyne antitumor antibiotic kedarcidin. [, ] Tetramethylammonium triacetoxyborohydride was crucial for the diastereoselective reduction of a key ketone intermediate derived from D-threonine during the synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)


